molecular formula C11H12ClN3O2 B7793847 2-Chloro-6,7-dimethoxy-4-methylaminoquinazoline

2-Chloro-6,7-dimethoxy-4-methylaminoquinazoline

Cat. No. B7793847
M. Wt: 253.68 g/mol
InChI Key: FVWYGTJYNUOMDT-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxy-4-methylaminoquinazoline is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis

    Several studies focus on the synthesis of 2-Chloro-6,7-dimethoxy-4-methylaminoquinazoline and its derivatives, emphasizing different methodologies and conditions to achieve high yields and potential for industrial production. For example, a method for synthesizing 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate of quinazoline drugs such as terazosin, was developed starting from vanillin through multiple steps including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and animation (Xu Guangshan, 2011).

  • Pharmacological Properties

    The compound and its derivatives have been evaluated for pharmacological properties, including as potential DNA intercalating agents (Garofalo et al., 2010) and as apoptosis inducers and anticancer agents (Sirisoma et al., 2009). Such studies help in understanding the biological activity and potential therapeutic applications of the compound.

  • Antitumor and Antimicrobial Activities

    Novel 6,7-dimethoxyquinazoline derivatives have been designed and synthesized, and their antitumor and antimicrobial activities have been evaluated. For example, some compounds showed promising results against different human tumor cell lines and against various bacterial and fungal strains, highlighting the potential of such derivatives in medical and pharmaceutical research (Kassab et al., 2016).

  • Analytical Method Development

    this compound and its derivatives have been used in developing analytical methods for monitoring synthetic reactions and ensuring the quality of pharmaceutical products. For instance, a reversed-phase high-performance liquid-chromatographic method was developed to monitor reactions in the process development of key intermediates of antihypertensive drugs like doxazosin mesylate, highlighting the compound's role in quality assurance and production of pharmaceuticals (Rao et al., 2006).

properties

IUPAC Name

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-13-10-6-4-8(16-2)9(17-3)5-7(6)14-11(12)15-10/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWYGTJYNUOMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-amino-6,7-dimethoxyquinazoline (2.0 g) in tetrahydrofuran (100 ml), methylamine was introduced over a period of 15 min. The reaction mixture was stirred for 2 hr at room temperature and evaporated. The residue was triturated with cold aqueous sodium carbonate solution and the solid was washed and dried to give 1.769 g of 2-chloro-4-methylamino-6,7-dimethoxyquinazoline. A portion of this compound was crystallized from methylene chloride-hexane to mp 216°-217° C.; ir (nujol mull) 3470 cm-1 ; nmr (DMSO-d6) δ 3.0 (d, 3H), 3.9 (s, 6H), 7.05 (s, 1H), 7.55 (s, 1H) and 8.3 (broad s, 1H); and Anal. Calcd for C11H12ClN3O2 : C, 52.07% H, 4.77% N, 16.56% and Found: C, 51.95% H, 4.70% N, 16.45%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.